Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate
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Overview
Description
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the pyrrolidinone ring: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the methylphenyl group: The final step involves the alkylation of the pyrrolidinone nitrogen with a methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the pyrrolidinone ring to a pyrrolidine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Alkylated or acylated benzimidazole or pyrrolidinone derivatives.
Scientific Research Applications
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to bind to DNA or RNA and interfere with their function. The pyrrolidinone ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and omeprazole, which also feature a benzimidazole core and are used for their antiparasitic and anti-ulcer properties, respectively.
Pyrrolidinone derivatives: Compounds such as piracetam, which is used as a nootropic agent.
Uniqueness
Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is unique due to its combination of a benzimidazole core with a pyrrolidinone ring and a methylphenyl group. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to simpler benzimidazole or pyrrolidinone derivatives.
Properties
IUPAC Name |
methyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-9-16(10-8-14)23-12-15(11-19(23)25)21-22-17-5-3-4-6-18(17)24(21)13-20(26)27-2/h3-10,15H,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKPAQFUSSKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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